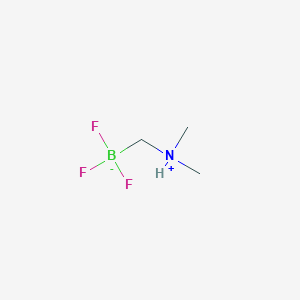
((Dimethylammonio)methyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of ((Dimethylammonio)methyl)trifluoroborate typically involves the reaction of dimethylamine with boron trifluoride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process is scalable and can be performed in both laboratory and industrial settings .
Análisis De Reacciones Químicas
((Dimethylammonio)methyl)trifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, often facilitated by metal catalysts such as palladium or nickel.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophilic partner.
Oxidation and Reduction:
Aplicaciones Científicas De Investigación
((Dimethylammonio)methyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ((Dimethylammonio)methyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent. In Suzuki-Miyaura coupling reactions, for example, it hydrolyzes to form the corresponding boronic acid, which then participates in the coupling process . This mechanism involves the formation of a boron-carbon bond, followed by transmetalation and reductive elimination steps .
Comparación Con Compuestos Similares
((Dimethylammonio)methyl)trifluoroborate is unique among organotrifluoroborates due to its specific structure and reactivity. Similar compounds include:
Potassium Trifluoroborate Salts: These are widely used in similar coupling reactions and are known for their stability and ease of handling.
Alkyl Trifluoroborates: These compounds are also used in Suzuki-Miyaura reactions but may have different reactivity profiles depending on the alkyl group attached.
Propiedades
Fórmula molecular |
C3H9BF3N |
|---|---|
Peso molecular |
126.92 g/mol |
Nombre IUPAC |
(dimethylazaniumyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C3H8BF3N/c1-8(2)3-4(5,6)7/h3H2,1-2H3/q-1/p+1 |
Clave InChI |
JFGPDIUULPTGHV-UHFFFAOYSA-O |
SMILES canónico |
[B-](C[NH+](C)C)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate](/img/structure/B13902513.png)
![[3-[Bis(phenylmethyl)amino]-5-methyl-2-oxidanyl-hexyl] ethanoate](/img/structure/B13902526.png)
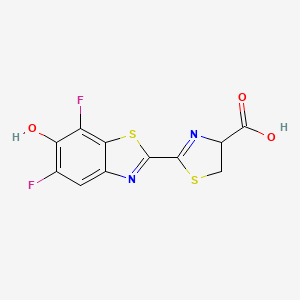
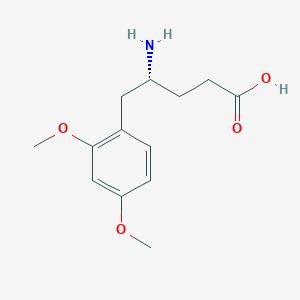
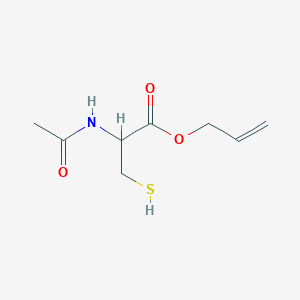
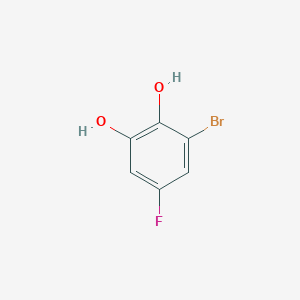
![Ethyl (R)-2-[(2,4,6-Trichloro-5-pyrimidinyl)oxy]propanoate](/img/structure/B13902545.png)
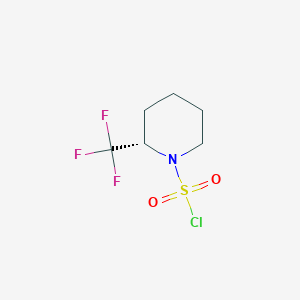
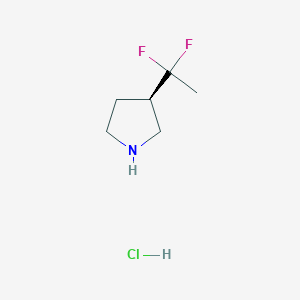
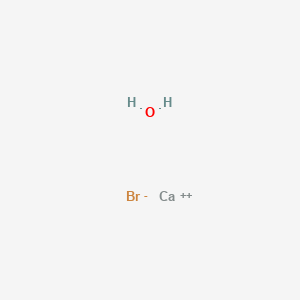
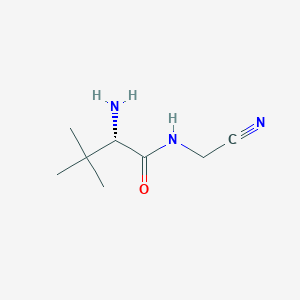
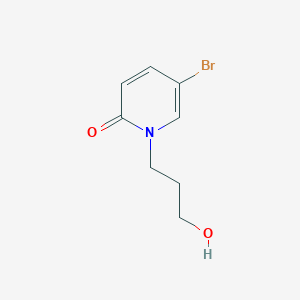

![Sodium 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B13902587.png)
